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molecular formula C16H22ClNO B8647663 9-(4-Chlorophenoxy)-3-azaspiro[5.5]undecane CAS No. 918644-68-5

9-(4-Chlorophenoxy)-3-azaspiro[5.5]undecane

Cat. No. B8647663
M. Wt: 279.80 g/mol
InChI Key: YJJMBCVMQBSMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049012B2

Procedure details

Was prepared according to method A from 4-chlorophenol and 9-hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester. Mp. 140-142° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(OC([N:16]1[CH2:21][CH2:20][C:19]2([CH2:26][CH2:25][CH:24](O)[CH2:23][CH2:22]2)[CH2:18][CH2:17]1)=O)(C)(C)C>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:24]2[CH2:25][CH2:26][C:19]3([CH2:20][CH2:21][NH:16][CH2:17][CH2:18]3)[CH2:22][CH2:23]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(OC2CCC3(CCNCC3)CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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